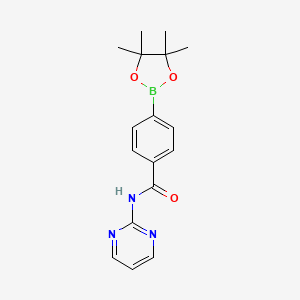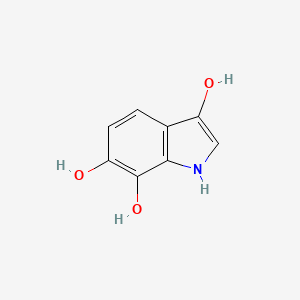
1H-Indole-3,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3,6,7-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them crucial in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6,7-triol can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3-carbaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method includes the hydroxylation of 1H-indole using catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3,6,7-triol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it back to simpler indole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinonoid derivatives from oxidation.
- Reduced indole derivatives from reduction.
- Substituted indoles from electrophilic substitution .
Aplicaciones Científicas De Investigación
1H-Indole-3,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3,6,7-triol involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways. For example, it may interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .
Comparación Con Compuestos Similares
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1H-Indole-3,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
41727-73-5 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
1H-indole-3,6,7-triol |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H |
Clave InChI |
YTTRLPDXPIJGBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CN2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


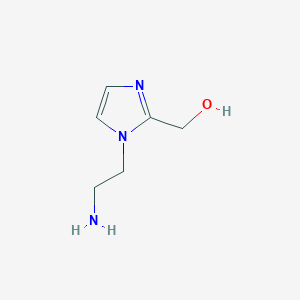

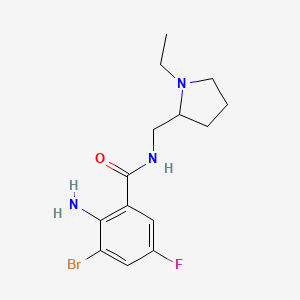

![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

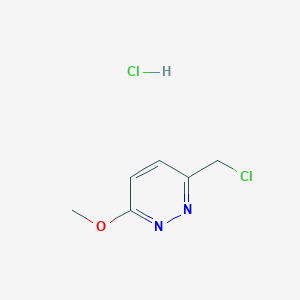

![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
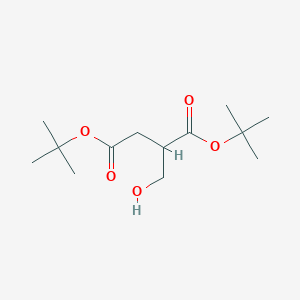
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
